4-(1-Ethyl-1-methylbutyl)phenol
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Overview
Description
4-(1-Ethyl-1-methylbutyl)phenol is an organic compound with the molecular formula C13H20O. It is a phenolic compound, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique structure, which includes a branched alkyl chain attached to the phenol ring. It is used in various scientific research and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethyl-1-methylbutyl)phenol typically involves the alkylation of phenol with an appropriate alkyl halide under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 1-ethyl-1-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. Post-reaction, the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Ethyl-1-methylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can undergo hydrogenation to form cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Formation of benzoquinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitrated phenols.
Scientific Research Applications
4-(1-Ethyl-1-methylbutyl)phenol is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1-methylbutyl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. The aromatic ring and alkyl chain contribute to hydrophobic interactions, which can influence the compound’s binding affinity to various molecular targets .
Comparison with Similar Compounds
- 4-tert-Butylphenol
- 4-Octylphenol
- 4-Ethylphenol
- Nonylphenol
Comparison: 4-(1-Ethyl-1-methylbutyl)phenol is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties compared to other phenolic compounds. For instance, the presence of a branched alkyl chain can influence its solubility, reactivity, and biological activity. Compared to linear alkylphenols like 4-Octylphenol, the branched structure of this compound may result in different steric and electronic effects, affecting its interactions with other molecules .
Properties
IUPAC Name |
4-(3-methylhexan-3-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-10-13(3,5-2)11-6-8-12(14)9-7-11/h6-9,14H,4-5,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSGKXEVFIBNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC)C1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029301 |
Source
|
Record name | 4-(1-Ethyl-1-methylbutyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501029301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30784-32-8 |
Source
|
Record name | 4-(1-Ethyl-1-methylbutyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501029301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-methylhexan-3-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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